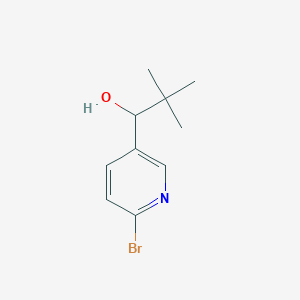
3-Methyl-4-(2-pyridinyl)cinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinnoline , is a heterocyclic compound with the following chemical properties:
Molecular Formula: CHN
Molecular Weight: 221.26 g/mol
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of 3-Methyl-4-(2-pyridinyl)cinnoline. One common method involves cyclization of 2-aminopyridine with 3-methyl-2-benzoylacrylic acid. The reaction proceeds through a condensation step followed by cyclization to form the cinnoline ring.
Reaction Conditions::Starting Materials: 2-aminopyridine, 3-methyl-2-benzoylacrylic acid
Reagents: Acid catalyst (e.g., sulfuric acid)
Conditions: Reflux in a suitable solvent (e.g., ethanol or acetic acid)
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing.
Chemical Reactions Analysis
3-Methyl-4-(2-pyridinyl)cinnoline undergoes various chemical reactions:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction of the cinnoline ring can yield reduced products.
Substitution: Substitution reactions at the pyridine or cinnoline positions are possible.
Common reagents and conditions depend on the specific reaction type. Major products include substituted cinnolines and their derivatives.
Scientific Research Applications
3-Methyl-4-(2-pyridinyl)cinnoline finds applications in:
Medicine: It exhibits potential pharmacological activities, making it a target for drug discovery.
Chemical Biology: Researchers study its interactions with biological macromolecules.
Industry: It may serve as a precursor for other compounds or as a building block in organic synthesis.
Mechanism of Action
The exact mechanism by which 3-Methyl-4-(2-pyridinyl)cinnoline exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
3-Methyl-4-(2-pyridinyl)cinnoline stands out due to its unique structure and diverse applications. Similar compounds include other cinnolines and pyridine derivatives.
Properties
Molecular Formula |
C14H11N3 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
3-methyl-4-pyridin-2-ylcinnoline |
InChI |
InChI=1S/C14H11N3/c1-10-14(13-8-4-5-9-15-13)11-6-2-3-7-12(11)17-16-10/h2-9H,1H3 |
InChI Key |
ZVENZIIMJIFQTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=N1)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![7-chloro-2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13110060.png)


![[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]methanol](/img/structure/B13110080.png)

